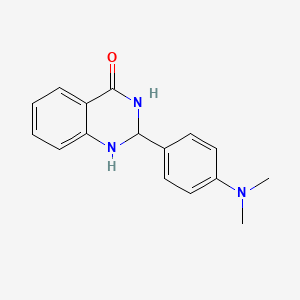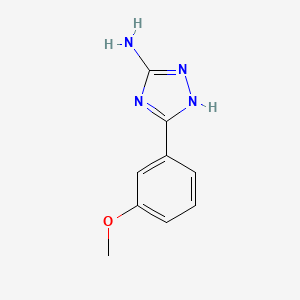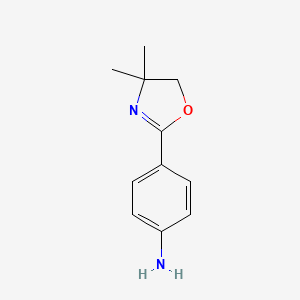![molecular formula C11H9F3O B1623480 4-[2-(トリフルオロメチル)フェニル]ブタ-3-エン-2-オン CAS No. 76293-37-3](/img/structure/B1623480.png)
4-[2-(トリフルオロメチル)フェニル]ブタ-3-エン-2-オン
説明
4-(2-Trifluoromethylphenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C11H9F3O and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Trifluoromethylphenyl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Trifluoromethylphenyl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬用途
トリフルオロメチル (TFM, -CF3)基は、多くのFDA承認薬の共通の特徴です 。この基を化合物「4-[2-(トリフルオロメチル)フェニル]ブタ-3-エン-2-オン」に含めることで、潜在的な製薬用途が示唆されます。 例えば、この化合物は、さまざまな薬物分子の合成における構成要素として使用できます .
農薬用途
「4-[2-(トリフルオロメチル)フェニル]ブタ-3-エン-2-オン」から合成できる可能性のあるトリフルオロメチルピリジン (TFMP)誘導体は、農薬業界で広く使用されています 。 これらの誘導体は、作物を害虫から保護するために使用されます .
獣医学的用途
ヒト医療での使用と同様に、「4-[2-(トリフルオロメチル)フェニル]ブタ-3-エン-2-オン」は獣医学でも用途が見いだされる可能性があります。 いくつかのTFMP誘導体は、製薬および獣医業界で使用されています .
有効成分の合成
化合物「4-[2-(トリフルオロメチル)フェニル]ブタ-3-エン-2-オン」は、農薬と医薬品の両方で有効成分の合成に使用できます .
フッ素化有機化学物質の開発
この化合物は、フッ素化有機化学物質の開発に使用できます。フッ素化有機化学物質は、農薬、医薬品、機能性材料など、さまざまな分野で用途が見いだされています .
研究開発
トリフルオロメチル基のユニークな特性とさまざまな薬物分子におけるその存在感を考えると、「4-[2-(トリフルオロメチル)フェニル]ブタ-3-エン-2-オン」は、新しい薬物分子を発見することを目的とした研究開発に役立ちます .
作用機序
Target of Action
It is known that trifluoromethylpyridines, a related class of compounds, are used in the agrochemical and pharmaceutical industries . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are used.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Pathways
Compounds with similar structures are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Result of Action
Related compounds are known to have a wide range of effects, depending on their specific targets and the biological systems in which they are used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one. For example, the compound should be stored in a sealed, dry environment at room temperature . It is also recommended to use the compound in a well-ventilated area and avoid contact with moisture .
生化学分析
Biochemical Properties
It is known that this compound can participate in reactions involving enzymes and proteins . The nature of these interactions is complex and may involve various types of bonding, including covalent and non-covalent bonds .
Cellular Effects
The effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one involves interactions with various biomolecules. These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can change over time. This compound may undergo degradation, leading to changes in its activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can vary with dosage . At low doses, this compound may have minimal effects, while at high doses, it may cause toxic or adverse effects .
Metabolic Pathways
4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one is involved in various metabolic pathways . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one within cells and tissues are complex processes . This compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can affect its activity or function . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
(E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMFDFHJWALWGN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876675 | |
| Record name | 3-Buten-2-one,4-(2-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76293-37-3 | |
| Record name | 3-Buten-2-one,4-(2-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


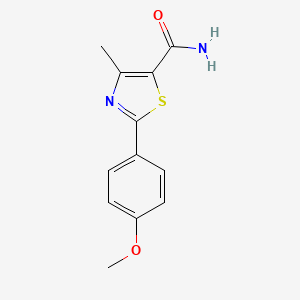

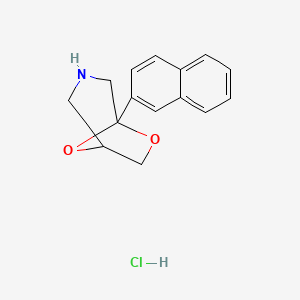
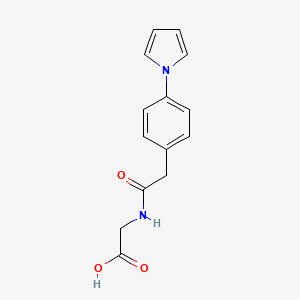
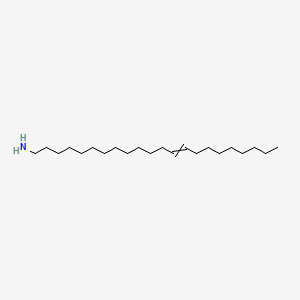
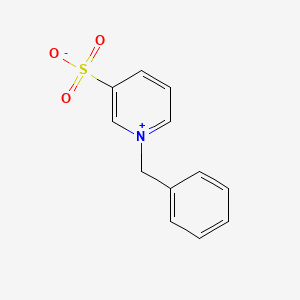

![1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1623411.png)
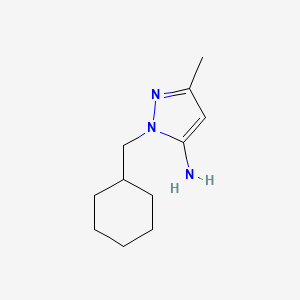
![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)
